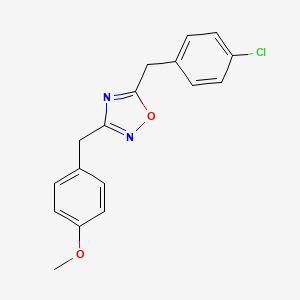
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDE is a ketone derivative of the phenethylamine family and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, it has been reported to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein synthesis.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a reagent for the synthesis of various compounds. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have low toxicity, making it a safe compound to work with in the lab. However, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
For the study of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone include the development of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
Synthesemethoden
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be synthesized through various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetate and sodium borohydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. These methods have been reported in scientific literature and have been used to synthesize 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In organic chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been used as a reagent for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-7-14(17(11-13)22-3)15(19)9-12-5-8-16(21-2)18(10-12)23-4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXXKXXNFEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)
![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)
![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)


![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
